Compound Description: This compound is a crystalline form of a molecule that acts as a 5-HT2A receptor antagonist. It is being investigated for potential use as a medicinal agent. [, ]
Compound Description: LDK1229 is a novel cannabinoid CB1 receptor inverse agonist. It demonstrates comparable efficacy to SR141716A (rimonabant) in antagonizing the basal G protein coupling activity of CB1. []
Compound Description: This compound is a crystalline hydrochloride salt investigated for its potential in treating pain, metabolic disorders, obesity, hyperphagia, and diabetes. []
Compound Description: RG1678 is a potent and selective GlyT1 inhibitor that has shown a beneficial effect in schizophrenic patients during a phase II clinical trial. []
Compound Description: This class of compounds acts as CCR2b receptor antagonists and is being explored for treating inflammatory disorders and neuropathic pain. [, , ]
Compound Description: This compound is a hydrochloride salt of an amine, characterized by its crystal structure and compared to a fluorinated analog. []
Compound Description: Compound 26 is a competitive tyrosinase inhibitor identified through a structure-activity relationship study focusing on the 4-fluorobenzylpiperazine moiety. []
Compound Description: This series of compounds, synthesized and characterized using spectroscopic techniques, exhibits diverse supramolecular architectures due to various intermolecular interactions. []
Compound Description: This compound, a 5-HT1A receptor antagonist, is investigated for its crystal and amorphous forms, aiming to understand its properties and potential applications. [, ]
Substituted Derivatives of 4-(4-Piperidin-4-yl-piperazin-1-yl)-Azepan
Compound Description: This class of compounds acts as neurokinin antagonists and is explored for its potential therapeutic applications. []
Compound Description: Fosnetupitant, in combination with palonosetron hydrochloride and dexamethasone, is studied for preventing nausea and vomiting associated with cancer chemotherapy. []
Compound Description: This series of compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics. []
Compound Description: An improved synthetic method for this compound was developed, resulting in a significantly higher yield compared to the previous approach. []
Compound Description: This series of compounds, synthesized through a multistep process, demonstrated moderate to good antimicrobial activity against both Gram-positive and Gram-negative bacteria. []
Compound Description: This compound was successfully synthesized with a yield exceeding 56.9%, and its structure was confirmed by spectroscopic methods. []
Compound Description: This compound and its crystalline form, particularly the benzoate salt, are patented for their potential use as tryptase inhibitors. []
Compound Description: This compound's crystal structure, elucidated through X-ray diffraction, provides insights into its molecular geometry and packing arrangement. []
Compound Description: Various crystalline forms, including anhydrous and hydrated forms, amorphous forms, and salts of this compound are patented, potentially for pharmaceutical development. []
Compound Description: A novel process for preparing a specific form of this compound (prazosin) is patented, focusing on improved storage stability compared to known polymorphs. []
Compound Description: This series of compounds was synthesized and evaluated for anticancer and antituberculosis activities, with some exhibiting significant potential. []
Compound Description: A patented process describes the synthesis of this compound and its salts, involving a multistep conversion of an indole ester. []
33. methanone hydrochloride (CIBA 1002-Go)* Compound Description: CIBA 1002-Go has been shown to reduce catecholamine content in rat heart, brain, adrenals, and cat heart, with varying potency and duration of action compared to other anti-hypertensive agents. []* Relevance: This compound shares the piperazin-1-yl-methanone core structure with Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride.
34. 3-(4-Piperazin-1-yl-phenyl)-s-triazolo[3,4-b][1,3,4]thiadiazole Hydrochlorides* Compound Description: A series of these water-soluble fused heterocyclic compounds containing a piperazine group showed potential antibacterial activities against both Gram-positive and Gram-negative bacteria. []* Relevance: These compounds share the piperazin-1-yl substructure with Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride, indicating a potential common pharmacophore.
35. 2-{1’-Aryl-1’-[4’’-(2’’’,3’’’-dichlorophenyl)piperazin-yl]-methyl}-cyclohexanone hydrochloride* Compound Description: A series of these compounds were synthesized and evaluated for antibacterial and antifungal activity. Some of the compounds showed moderate activity compared to standard drugs. []* Relevance: This series of compounds shares the piperazin-1-yl substructure with Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride, indicating a potential common pharmacophore.
36. (1H-indol-5-yl)-piperazin-1-yl-methanone derivatives* Compound Description: These compounds have been identified as potential therapeutic agents for diseases associated with the modulation of H3 receptors. [, ]* Relevance: This compound class, like Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride, contains a piperazin-1-yl-methanone substructure.
37. [6-Hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy] phenyl]methanone Hydrochloride (LY156758)* Compound Description: LY156758 is a highly effective nonsteroidal antiestrogen with minimal intrinsic estrogenicity. It has been shown to inhibit the growth-stimulating action of estradiol on the immature rat uterus and has a high affinity for rat uterine cycloplasmic estrogen receptor. []* Relevance: While not containing a piperazine ring, this compound shares the methanone linker with Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride. Furthermore, its exploration as an antiestrogen with potential therapeutic benefits in estrogen-sensitive diseases, suggests that the Azepan-1-yl-piperazin-1-yl-methanone Hydrochloride, due to its structural similarity, could also possess interesting biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Phosphatidylethanolamine (PE) is a glycerophospholipid. PE(15:0/15:0), also known as GPEtn(30:0), belongs to the class of organic compounds known as phosphatidylethanolamines. These are glycerophosphoetahnolamines in which two fatty acids are bonded to the glycerol moiety through ester linkages. Thus, PE(15:0/15:0) is considered to be a glycerophosphoethanolamine lipid molecule. PE(15:0/15:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. PE(15:0/15:0) has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, PE(15:0/15:0) is primarily located in the membrane (predicted from logP) and intracellular membrane. PE(15:0/15:0) exists in all eukaryotes, ranging from yeast to humans. PE(15:0/15:0) participates in a number of enzymatic reactions. In particular, Cytidine monophosphate and PE(15:0/15:0) can be biosynthesized from CDP-ethanolamine and DG(15:0/15:0/0:0) through the action of the enzyme choline/ethanolaminephosphotransferase. Furthermore, PE(15:0/15:0) can be biosynthesized from PS(15:0/15:0); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, PE(15:0/15:0) can be biosynthesized from PS(15:0/15:0); which is catalyzed by the enzyme phosphatidylserine decarboxylase. Furthermore, Cytidine monophosphate and PE(15:0/15:0) can be biosynthesized from CDP-ethanolamine and DG(15:0/15:0/0:0); which is mediated by the enzyme choline/ethanolaminephosphotransferase. Finally, PE(15:0/15:0) and S-adenosylmethionine can be converted into pe-nme(15:0/15:0) and S-adenosylhomocysteine; which is catalyzed by the enzyme phosphatidylethanolamine N-methyltransferase. In humans, PE(15:0/15:0) is involved in phosphatidylethanolamine biosynthesis pe(15:0/15:0) pathway and phosphatidylcholine biosynthesis PC(15:0/15:0) pathway. PE(15:0/15:0) is a 1,2-diacyl-sn-glycero-3-phosphoethanolamine.